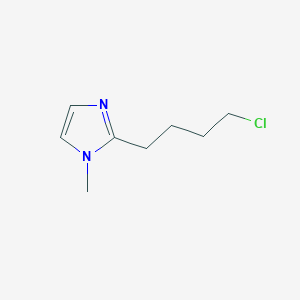![molecular formula C9H21N3OS B13181326 N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide is a chemical compound with a complex structure that includes a piperidine ring, a dimethylamino group, and a methanesulfonoimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide typically involves the reaction of piperidine derivatives with dimethylamine and methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines .
Applications De Recherche Scientifique
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
- N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride
- N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride
Uniqueness
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide is unique due to its methanesulfonoimidamide moiety, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H21N3OS |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
N-methyl-1-(1-methylpiperidin-4-yl)-N-(methylsulfonimidoyl)methanamine |
InChI |
InChI=1S/C9H21N3OS/c1-11-6-4-9(5-7-11)8-12(2)14(3,10)13/h9-10H,4-8H2,1-3H3 |
Clé InChI |
XJNWPGVRGWICPK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CN(C)S(=N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)



![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)




![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
